Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)-
Description
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)- (CAS: 59986-55-9) is a substituted benzophenone oxime derivative with the molecular formula C₂₂H₂₈ClNO₂ . Its structure features a phenyl group, a 3-chloro-2-hydroxy-5-nonylphenyl substituent, and an oxime group in the (1Z)-configuration. The nonyl chain (C₉H₁₉) at the 5-position and the chloro substituent at the 3-position distinguish it from simpler benzophenone oximes.
Properties
CAS No. |
59986-59-3 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21+ |
InChI Key |
FGTCYTZEIKWZRE-DARPEHSRSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-hydroxy-5-nonylphenyl and phenylmethanone.
Oxime Formation: The oxime functional group is introduced through the reaction of the ketone with hydroxylamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include nitroso compounds, reduced ketones, and various substituted phenyl derivatives.
Scientific Research Applications
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to the target molecule, differing in substituents or functional groups:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)- | 59986-55-9 | C₂₂H₂₈ClNO₂ | Nonyl chain (C₉H₁₉), chloro at 3-position, hydroxyl at 2-position, (Z)-oxime configuration |
| Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime, (Z) | 59986-54-8 | C₂₂H₂₉NO₂ | Nonyl chain (C₉H₁₉), hydroxyl at 2-position; lacks chloro substituent |
| (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone Oxime | 5013-10-5 | C₁₅H₁₁Cl₂NO₂ | Amino group at 2-position, chloro at 5-position; lacks nonyl chain |
| 1-(5-Chlorothiophen-2-yl)ethanone O-oxiran-2-yl methyl oxime | Not provided | C₈H₁₀ClNO₂S | Chlorothiophene ring, oxirane-linked methyl oxime; distinct heterocyclic core |
Analysis of Differences :
- Nonyl Chain Impact: The nonyl chain in the target compound and its analog (CAS 59986-54-8) significantly increases lipophilicity compared to shorter-chain derivatives. This property may enhance membrane permeability in biological systems but could reduce aqueous solubility .
- Chloro Substituent : The 3-chloro group in the target compound introduces steric and electronic effects absent in CAS 59986-54-6. Chlorine’s electron-withdrawing nature may stabilize the oxime group, altering reactivity or binding affinity .
- Amino vs.
- Heterocyclic Core: The chlorothiophene-containing oxime () demonstrates how heterocyclic systems modify electronic properties and steric demands compared to purely aromatic benzophenones.
Biological Activity
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)- is a synthetic organic compound that has garnered attention in various research domains, particularly in medicinal chemistry and environmental science. Its structural attributes suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Chemical Formula : C22H29ClN2O2
- Molecular Weight : 388.93 g/mol
Chemical Structure
Biological Activity Overview
Research indicates that Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial and Antifungal Activity
Several studies have assessed the antimicrobial efficacy of this compound. Notably:
- Study Findings : In vitro tests demonstrated that the compound showed significant inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
Anticancer Potential
Emerging research suggests that Methanone may possess anticancer properties:
- Cell Line Studies : In assays using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values of approximately 20 µM for MCF-7 and 15 µM for HeLa cells.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound resulted in increased apoptosis rates in cancer cells, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
A comprehensive review of existing literature reveals diverse applications and findings related to Methanone's biological activity:
Environmental Impact
The environmental implications of Methanone have also been examined. Its persistence in aquatic systems raises concerns regarding ecological toxicity:
- Environmental Studies : Research indicates that the compound can bioaccumulate in aquatic organisms, potentially leading to trophic transfer and effects on higher trophic levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
